molecular formula C9H15N3 B13209812 N,2-Diethyl-5-methylpyrimidin-4-amine

N,2-Diethyl-5-methylpyrimidin-4-amine

Cat. No.: B13209812
M. Wt: 165.24 g/mol
InChI Key: GRACGMZLFOJOFN-UHFFFAOYSA-N
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Description

N,2-Diethyl-5-methylpyrimidin-4-amine: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Diethyl-5-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with diethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,2-Diethyl-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

N,2-Diethyl-5-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-Diethyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    2,5-Dimethylpyrimidin-4-amine: Shares the pyrimidine core but differs in the position and type of substituents.

Uniqueness: N,2-Diethyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N,2-diethyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3/c1-4-8-11-6-7(3)9(12-8)10-5-2/h6H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

GRACGMZLFOJOFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)NCC)C

Origin of Product

United States

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